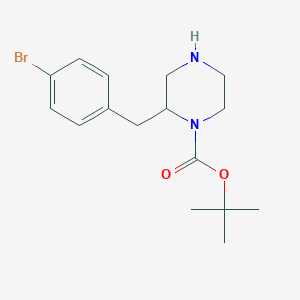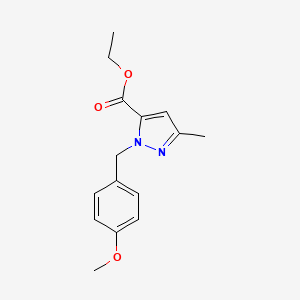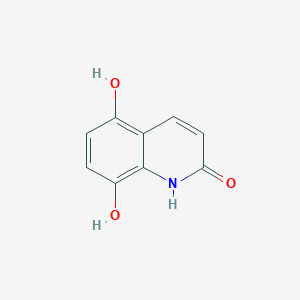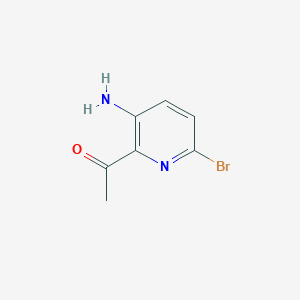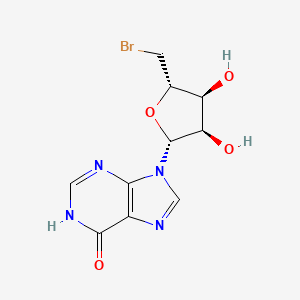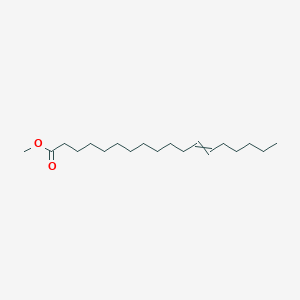![molecular formula C8H7NO2S B14864830 5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione](/img/structure/B14864830.png)
5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione is a heterocyclic compound that belongs to the thienoazepine family This compound is characterized by a fused ring system containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thieno[2,3-b]azepine derivative with suitable reagents to form the desired compound. For example, a solution of ethyl 6-(4-nitrobenzoyl)-5,6-dihydro-4H-benzo[b]thieno[2,3-c]azepine-2-carboxylate in a mixture of tetrahydrofuran (THF) and ethanol (EtOH) can be used .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalytic hydrogenation or dissolving metal reduction can be employed to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or dissolving metal reduction with sodium in liquid ammonia.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thienoazepine derivatives.
Scientific Research Applications
5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione involves its interaction with specific molecular targets and pathways. For instance, in the context of its antiviral activity, the compound may inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro-4H-thieno[3,2-b]azepine: Another thienoazepine derivative with similar structural features but different biological activities.
5,6-Dihydro-4H-benzo[b]thieno[2,3-d]azepine-2-carboxylic acid: A related compound with a carboxylic acid functional group, used in different chemical and biological studies.
Uniqueness
5,6-Dihydro-4H-thieno[2,3-b]azepine-4,7(8H)-dione is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
6,8-dihydro-5H-thieno[2,3-b]azepine-4,7-dione |
InChI |
InChI=1S/C8H7NO2S/c10-6-1-2-7(11)9-8-5(6)3-4-12-8/h3-4H,1-2H2,(H,9,11) |
InChI Key |
RHDIXPCEISXDFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C(C1=O)C=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



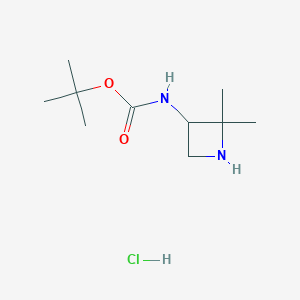
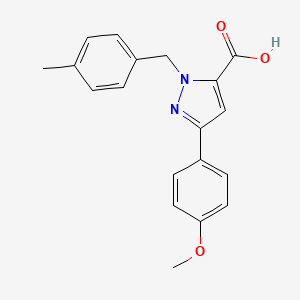


![9-(Boc-amino)-spiro[5.5]undecane-3-carboxylic Acid](/img/structure/B14864784.png)

